3-Chloro-5-ethoxy-4-hydroxybenzoic acid
Description
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and hydroxy functional groups on the benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZRDODNKDGNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-51-8 | |
| Record name | 3-chloro-5-ethoxy-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid typically involves the chlorination of 5-ethoxy-4-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of 3-chloro-5-ethoxy-4-benzoquinone.
Reduction: Formation of 3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.
Scientific Research Applications
GPR81 Agonist Activity
3-Chloro-5-ethoxy-4-hydroxybenzoic acid has been identified as a selective agonist for the GPR81 receptor, which is primarily involved in metabolic processes related to lipolysis.
- Mechanism of Action : It activates GPR81, leading to decreased lipolysis in adipose tissue, which could have implications for weight management and metabolic disorders. In vitro studies show an EC50 value of 16 μM against human GPR81, indicating its potency as a metabolic modulator .
Antilipolytic Effects
Research has indicated that this compound exhibits antilipolytic effects, making it a candidate for therapeutic interventions in conditions characterized by excessive fat breakdown.
- In Vivo Studies : In animal models, oral administration resulted in significant modulation of serum free fatty acids and triglyceride levels after prolonged exposure . For instance, a study reported a Cmax of 67 μM at a dose of 30 mg/kg .
Potential in Diabetes Management
Given its role in regulating lipid metabolism, there is potential for this compound to be explored in diabetes management strategies, particularly for patients with insulin resistance.
Skin Care Products
Due to its hydroxy and ether functional groups, this compound can be utilized in cosmetic formulations aimed at improving skin hydration and texture.
- Formulation Stability : Studies have shown that compounds with similar structures can enhance the stability and efficacy of topical formulations . The incorporation of this compound may improve the rheological properties of creams and lotions, making them more appealing for consumer use.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory properties due to its structural characteristics, which could be beneficial in formulations targeting skin conditions such as acne or eczema.
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Biochemistry | GPR81 Agonist Activity | EC50 = 16 μM; decreases lipolysis in adipose tissue |
| Pharmacology | Metabolic Modulation | Significant modulation of serum free fatty acids |
| Cosmetic Science | Skin Care Products | Improves formulation stability and sensory properties |
| Dermatology | Anti-inflammatory Effects | Potential application in acne treatment formulations |
Case Study 1: Metabolic Effects in Mice
A study conducted on mice demonstrated that administering this compound at various dosages resulted in significant changes in lipid profiles over a ten-week period. Mice fed high-fat diets showed improved metabolic markers when treated with this compound .
Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers incorporated this compound into various creams and lotions. The results indicated enhanced moisturizing effects and improved skin feel compared to control formulations lacking this ingredient .
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular pathways and biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the ethoxy group.
5-Ethoxy-4-hydroxybenzoic acid: Similar structure but lacks the chloro group.
3-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the ethoxy group
Uniqueness
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
Biological Activity
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is a compound that has gained attention in recent years due to its biological activity, particularly as an agonist of the G protein-coupled receptor GPR81. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₉H₉ClO₃
- Molecular Weight : 188.62 g/mol
- CAS Number : 733030-51-8
- Melting Point : 244.0 to 248.0 °C
- Solubility : Soluble in DMSO at 15 mg/mL
This compound primarily functions as a GPR81 agonist. GPR81, also known as hydroxycarboxylic acid receptor 1 (HCAR1), is predominantly expressed in adipose tissue and plays a crucial role in lipid metabolism. The compound activates this receptor, leading to several physiological effects:
- Inhibition of Lipolysis : Activation of GPR81 inhibits hormone-sensitive lipase, reducing the breakdown of triglycerides and consequently lowering free fatty acid transport to the liver, which may decrease hepatic triglyceride levels .
- Regulation of Ghrelin Secretion : It has been observed that this compound can block basal ghrelin secretion from gastric mucosal cells, which may influence appetite regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency against GPR81 with an EC50 value of approximately 16 μM. The compound showed varying EC50 values across different species:
In Vivo Studies
In vivo studies conducted on mice indicated that oral administration of the compound at doses of 30 mg/kg resulted in a maximum concentration (Cmax) of 67 μM, which is about three times higher than the in vitro EC50. A higher dose of 100 mg/kg yielded a Cmax of 342 μM, indicating strong bioavailability and efficacy in activating the receptor .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anti-obesity Effects : Research indicates that by inhibiting lipolysis and regulating ghrelin secretion, this compound may contribute to weight management strategies.
- Metabolic Disorders : Given its action on lipid metabolism, there is potential for therapeutic use in conditions such as insulin resistance and type 2 diabetes.
- Fungal Activity : Related compounds have been evaluated for antifungal properties against various phytopathogenic fungi, suggesting broader biological activity .
Comparative Biological Activity Table
| Compound | EC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 16 | GPR81 Agonist |
| Lactate | ~1.5 | Endogenous ligand for GPR81 |
| Phenazine derivatives | Varies | Antifungal activity |
Q & A
Q. What are the optimal methods for synthesizing 3-Chloro-5-ethoxy-4-hydroxybenzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves regioselective chlorination and ethoxy group introduction. For chlorination, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions at 60–80°C is recommended. Ethoxylation can be achieved via nucleophilic substitution using sodium ethoxide in ethanol. Key parameters include temperature control (to avoid over-chlorination) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent). Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
| Synthesis Method Comparison | |----------------------------------|-----------------------------------------| | Chlorinating Agent | SOCl₂ (yield: 70–80%) vs. PCl₅ (yield: 65–75%) | | Ethoxylation Solvent | Ethanol (reflux, 12h) vs. DMF (microwave, 2h) | | Purification | Recrystallization (ethanol/water) vs. column chromatography (silica gel, hexane/ethyl acetate) |
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H NMR should show peaks for aromatic protons (δ 6.8–7.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and hydroxy proton (δ 10–12 ppm, broad).
- X-ray Crystallography : Use SHELXTL (Bruker AXS) or SHELXL for refinement. Crystallize in methanol to obtain monoclinic crystals (space group P2₁/c). Hydrogen bonding between the hydroxy and carboxylic acid groups is critical for lattice stability .
Q. What solvents and chromatographic systems are suitable for purifying this compound?
- Methodology :
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals.
- Column Chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (3:1 to 1:1 gradient). Monitor by TLC (Rf ≈ 0.4 in 1:1 hexane/ethyl acetate) .
Advanced Research Questions
Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what experimental designs are used to assess selectivity between COX-1 and COX-2?
- Methodology :
- In Vitro Assays : Use recombinant COX-1/COX-2 enzymes (human) with arachidonic acid as substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA.
- Selectivity Index : Calculate IC₅₀ ratios (COX-2/COX-1). For example, if IC₅₀(COX-1) = 50 µM and IC₅₀(COX-2) = 5 µM, selectivity index = 10.
- Data Interpretation : Structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) show lower selectivity due to steric hindrance from the ethoxy group .
Q. How should researchers address contradictions in reported bioactivity data for this compound, particularly in anti-inflammatory studies?
- Methodology :
- Variable Factors : Test purity (>98% by HPLC), solvent effects (DMSO vs. saline), and cell line specificity (RAW 264.7 macrophages vs. primary neutrophils).
- Reproducibility : Cross-validate using orthogonal assays (e.g., Western blot for COX-2 protein levels vs. PGE₂ ELISA).
- Case Study : A 2024 study observed 80% inhibition in murine models but 40% in human cells, attributed to species-specific enzyme conformations .
Q. What computational strategies are effective for modeling the binding affinity of this compound to biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). The ethoxy group’s orientation in the hydrophobic pocket correlates with ΔG values (e.g., −8.2 kcal/mol).
- MD Simulations : GROMACS with CHARMM36 force field to assess stability over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
